N-Boc-1-烯丙基-1-氨基环辛烷

描述

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Molecular Structure Analysis

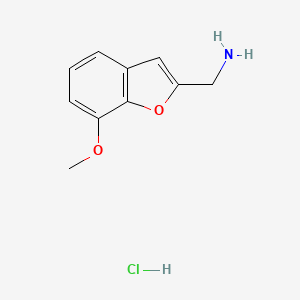

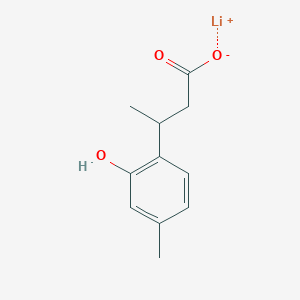

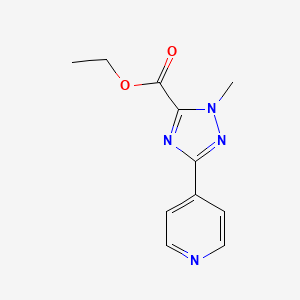

The molecular formula of “N-Boc-1-allyl-1-aminocyclooctane” is C16H29NO2. Unfortunately, the specific structural details are not available in the search results.

Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

科学研究应用

催化和生物活性化合物的合成:磷钨酸已被用作异吲哚啉酮和 N-叔丁氧羰基氨基磺酸酯烯丙基化的催化剂,使用三丁基烯锡作为烯丙基化试剂。这一涉及 N-Boc 均烯丙基胺的过程产率高且可扩展,促进了对作为天然产物和生物活性化合物有价值的中间体的多功能化合物的合成 (Ghosh 等人,2014 年)。

肽合成:烯丙基和烯丙氧羰基,包括 N-Boc 保护基,用于肽合成中氨基酸的侧链保护。这些基团可以使用钯催化选择性裂解,促进 Boc 和 Fmoc 系列受保护氨基酸的制备 (Loffet 和 Zhang,2009 年)。

对映选择性合成:已经开发出一种使用非对映异构纯烯丙醇的对映选择性合成 N-Boc-α,α-二取代 α-氨基酸的方法。这个过程涉及夏普莱斯环氧化和亲核开环,导致受保护的 α-氨基酸的合成 (Martín 等人,2001 年)。

固相肽合成:已经报道了利用烯丙基酯合成具有双 N-Boc 保护核碱基部分的肽核酸单体的过程。这种方法在固相肽合成中很重要,并为 Fmoc/Bhoc 保护的肽核酸单体提供了可行的替代方案 (Wojciechowski 和 Hudson,2008 年)。

烷基化和重排过程:反式-1,4-二取代肼基和氨基环戊烯的合成已经通过顺序的铜催化重排-烯丙基烷基化过程实现。在此过程中,N-Boc 保护基对于实现高产率、反应时间和区域选择性是最佳的 (Crotti 等人,2009 年)。

二肽模拟物的合成:已经证明了由 N α -Boc 保护的天冬氨酸合成手性 β-烯丙基取代天冬氨酸。这种方法在天冬氨酸-甘氨酸双环二肽模拟物的生产中很重要 (Ndungu 等人,2004 年)。

肽构象的表征:已经对含有 1-氨基环辛烷-1-羧酸残基 (Ac8c) 的肽进行了研究。这些肽已经合成并构象表征,提供了对肽结构和功能的见解 (Datta 等人,2004 年)。

作用机制

Target of Action

N-Boc-1-allyl-1-aminocyclooctane is a compound that primarily targets the amino group in various compounds, including natural products, amino acids, and peptides . The amino group is a key functionality present in these compounds, and there is an emergent need for its masking and demasking in forward synthesis .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection. This involves the use of the tert-butyloxycarbonyl (Boc) group, one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This process is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by N-Boc-1-allyl-1-aminocyclooctane primarily involve the protection and deprotection of amino groups. This is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The Boc group is easily introduced and readily removed under a variety of conditions , affecting the synthesis pathway of various biomolecules.

Pharmacokinetics

The compound’s molecular weight of 26741 g/mol may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N-Boc-1-allyl-1-aminocyclooctane’s action is the selective protection of the amino group in various compounds. This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature .

Action Environment

The action of N-Boc-1-allyl-1-aminocyclooctane can be influenced by various environmental factors. For instance, the compound’s reaction with its targets takes place under room temperature conditions . Additionally, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection process .

安全和危害

未来方向

生化分析

Biochemical Properties

N-Boc-1-allyl-1-aminocyclooctane plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group, which is a common protecting group in organic synthesis. The deprotection process can be achieved using various reagents, such as oxalyl chloride, trifluoroacetic acid, and catalytic amounts of iodine . These interactions are essential for the synthesis of peptides and other complex molecules, as they allow for the selective formation of bonds while minimizing competing reactions.

Cellular Effects

N-Boc-1-allyl-1-aminocyclooctane has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a valuable tool in drug development and therapeutic applications. For example, the deprotection of the N-Boc group can lead to the formation of free amines, which can interact with cellular receptors and enzymes, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of N-Boc-1-allyl-1-aminocyclooctane involves its interactions with various biomolecules. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, the deprotection of the N-Boc group by oxalyl chloride results in the formation of a free amine, which can then participate in further biochemical reactions . This process is essential for the synthesis of peptides and other complex molecules, as it allows for the selective formation of bonds while minimizing competing reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-1-allyl-1-aminocyclooctane can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the deprotection of the N-Boc group can occur under mild conditions, with reactions taking place at room temperature for 1-4 hours and yields up to 90% . These findings suggest that N-Boc-1-allyl-1-aminocyclooctane is a stable and effective compound for use in biochemical research and applications.

Metabolic Pathways

N-Boc-1-allyl-1-aminocyclooctane is involved in several metabolic pathways, including the deprotection of the N-Boc group. This process requires the use of specific enzymes and cofactors, such as oxalyl chloride and trifluoroacetic acid . The compound’s interactions with these enzymes and cofactors are essential for its role in biochemical reactions and the synthesis of complex molecules.

Transport and Distribution

The transport and distribution of N-Boc-1-allyl-1-aminocyclooctane within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, thereby influencing its activity and function . Understanding the transport and distribution of N-Boc-1-allyl-1-aminocyclooctane is essential for optimizing its use in therapeutic and industrial applications.

Subcellular Localization

The subcellular localization of N-Boc-1-allyl-1-aminocyclooctane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, making it a valuable tool for studying cellular processes and developing new therapeutic strategies . Understanding the subcellular localization of N-Boc-1-allyl-1-aminocyclooctane is essential for optimizing its use in biochemical research and applications.

属性

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJPMGXLNWXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)

![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)

![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)